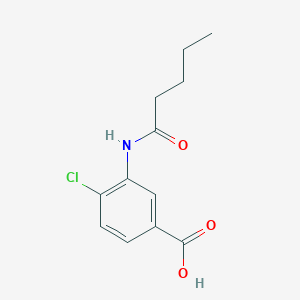![molecular formula C17H29NO2 B5194627 N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine](/img/structure/B5194627.png)
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine, also known as TMA-2, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the 1970s as a potential replacement for the hallucinogenic drug LSD. TMA-2 has gained attention in recent years due to its potential therapeutic applications in treating various mental health disorders.
Wirkmechanismus
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine acts as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors, which are involved in regulating mood, emotion, and cognition. N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine also acts as a partial agonist at dopamine D2 receptors, which are involved in regulating reward and motivation. This unique mechanism of action allows N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine to modulate the activity of these receptors in a way that can have therapeutic effects on mental health disorders.
Biochemical and Physiological Effects
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine has been shown to have a range of biochemical and physiological effects in animal models and human studies. These effects include increased serotonin and dopamine release, increased brain-derived neurotrophic factor (BDNF) expression, and increased neurogenesis in the hippocampus. N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects in treating mental health disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine in lab experiments is its unique mechanism of action, which allows it to modulate the activity of serotonin and dopamine receptors in a way that can have therapeutic effects on mental health disorders. However, one limitation of studying N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine is its potential for abuse and its status as a Schedule I controlled substance in many countries, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine. One direction is to further investigate its potential therapeutic applications in treating various mental health disorders, including depression, anxiety, and PTSD. Another direction is to investigate its potential for use in combination therapy with other drugs, such as selective serotonin reuptake inhibitors (SSRIs) and monoamine oxidase inhibitors (MAOIs). Additionally, further research is needed to investigate the long-term effects of N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine on brain function and mental health.
Synthesemethoden
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine is synthesized through a multistep process involving the reaction of 2,3,5-trimethoxybenzaldehyde with diethylamine to form 2,3,5-trimethoxyphenethylamine. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol to form N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine has been studied for its potential therapeutic applications in treating various mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine has a unique mechanism of action that allows it to modulate the activity of serotonin and dopamine receptors in the brain, which are involved in regulating mood, emotion, and cognition.
Eigenschaften
IUPAC Name |
N,N-diethyl-2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-6-18(7-2)8-9-19-10-11-20-17-13-14(3)12-15(4)16(17)5/h12-13H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHXVZWWOKZUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=CC(=CC(=C1C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5194553.png)
![1-acetyl-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-L-prolinamide](/img/structure/B5194564.png)
![2-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5194567.png)
![5-(2-thienyl)-3-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5194574.png)
![2-(3-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5194579.png)


![N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B5194600.png)
![1-(methylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5194604.png)
![1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5194611.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5194618.png)
![N-[4-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5194633.png)
![5-{3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194636.png)